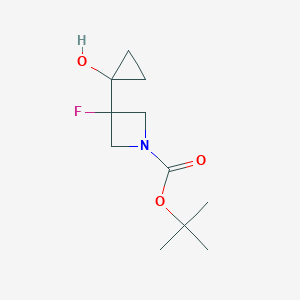

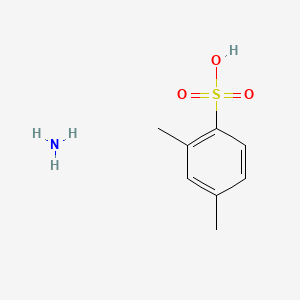

![molecular formula C11H11F3O3 B1528171 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1260795-43-4](/img/structure/B1528171.png)

2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid

Descripción general

Descripción

“2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C11H11F3O3 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a trifluoromethoxy phenyl group at the second carbon .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.2 .Aplicaciones Científicas De Investigación

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols using potassium tetraoxoferrate(VI) under basic conditions has been studied, with products including ketones formed in almost quantitative yields. This research could provide insight into the chemical reactions involving compounds like 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid, although the compound itself was not directly studied (Norcross et al., 1997).

Chromatographic Separation

A reverse-phase HPLC method has been developed for the separation of stereo isomers of a compound structurally related to this compound, which highlights the importance of chromatographic techniques in researching such compounds (Davadra et al., 2011).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid, a phenolic compound, has been used as a renewable building block for benzoxazine ring formation, providing an alternative to phenol for introducing phenolic functionalities. This research suggests potential uses for compounds with similar phenolic structures in the development of bio-based materials (Trejo-Machin et al., 2017).

Oxidation of Alcohols into Carbonyl Compounds

The use of methyl(trifluoromethyl)dioxirane for the oxidation of secondary alcohols to corresponding ketones under mild conditions demonstrates the potential for specific oxidative transformations in synthetic chemistry, which may be applicable to the manipulation of this compound (Mello et al., 1991).

Environmental and Agricultural Research

Research on the effects of certain phenoxyl propanoates on plants suggests that the structural analogs of this compound could be studied for their potential herbicidal activities or plant growth modulation capabilities (Shimabukuro et al., 1978).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to act as potent agonists for pparα, -γ, and -δ . These peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.

Mode of Action

This binding influences the transcription of various genes, leading to changes in cell function .

Biochemical Pathways

The activation of PPARs can lead to downstream effects such as decreased inflammation, improved insulin sensitivity, and regulation of cellular growth .

Pharmacokinetics

The compound’s solubility and stability data suggest that it may have good bioavailability .

Result of Action

Based on its potential action as a ppar agonist, it could lead to changes in gene expression that result in altered cellular metabolism, decreased inflammation, and regulation of cell growth .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

Propiedades

IUPAC Name |

2-methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-10(2,9(15)16)7-3-5-8(6-4-7)17-11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPARMLTSFOAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1528090.png)

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)

![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)

![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)

![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)

![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)